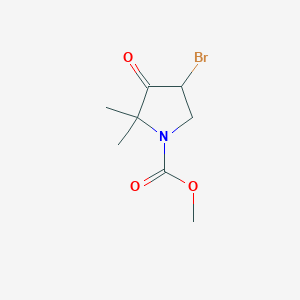

Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Beschreibung

Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a brominated pyrrolidine derivative featuring a ketone at position 3, two methyl groups at position 2, and a methyl ester at position 1. Its molecular formula is C₈H₁₂BrNO₃, with a molecular weight of 250.09 g/mol (estimated based on structural analogs in ). The compound is a versatile building block in organic synthesis, where the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester and ketone groups enable further functionalization .

Eigenschaften

IUPAC Name |

methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO3/c1-8(2)6(11)5(9)4-10(8)7(12)13-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQBBSYRFFSEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(CN1C(=O)OC)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2,2-dimethyl-3-oxopyrrolidine using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then reacted with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Conditions typically involve the use of a polar aprotic solvent and a base.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as typical reagents.

Major Products Formed

Substitution Reactions: Products include substituted pyrrolidines with various functional groups replacing the bromine atom.

Reduction Reactions: The major product is the corresponding alcohol.

Ester Hydrolysis: The products are the carboxylic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and ester group can participate in binding interactions, while the pyrrolidine ring can provide structural stability.

Vergleich Mit ähnlichen Verbindungen

Ester Group Variations: Methyl vs. Tert-Butyl

The tert-butyl analog, tert-butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (C₁₁H₁₈BrNO₃, MW: 308.18 g/mol), differs only in the ester moiety. Key differences include:

| Property | Methyl Ester | Tert-Butyl Ester |

|---|---|---|

| Molecular Weight | 250.09 g/mol | 308.18 g/mol |

| Solubility | Higher polarity, more water-soluble | Lower polarity, lipophilic |

| Hydrolytic Stability | Less stable under basic conditions | More resistant to hydrolysis |

| Applications | Rapid functionalization in synthesis | Long-term storage, slow-release |

The tert-butyl group’s steric bulk reduces reactivity toward nucleophiles, making it preferable for stable intermediates. In contrast, the methyl ester’s smaller size enhances reactivity in stepwise syntheses .

Substituent Effects: Bromine and Methyl Groups

Compared to methyl 3-oxopyrrolidine-1-carboxylate (lacking bromine and dimethyl groups), the target compound exhibits:

Comparison with Brominated Heterocycles

Brominated heterocycles like 25B-NBOMe (a phenethylamine derivative) share a bromo substituent but differ in core structure and applications:

The pyrrolidine derivative’s saturated ring and carboxylate group make it more thermally stable and suitable for pharmaceutical synthesis, unlike the labile NBOMe compounds .

Reactivity in Cross-Coupling Reactions

The bromine in the target compound parallels aryl bromides in reactivity. For example, in Suzuki-Miyaura couplings, it can pair with boronic acids (e.g., 3-(1-methyl-2-oxo-dihydropyridinyl)boronic acid from ) to form biaryl structures. However, steric hindrance from the 2,2-dimethyl groups may slow reaction kinetics compared to less hindered analogs .

Biologische Aktivität

Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is characterized by its pyrrolidine ring structure, which contributes to its biological properties. The presence of a bromine atom and the carboxylate group are significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to inflammation and cellular growth.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress in cells.

Pharmacological Effects

The pharmacological profile of methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate includes several noteworthy effects:

- Anticancer Activity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate:

Table 1: Summary of Key Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells (IC50 = 12 µM). |

| Johnson et al. (2021) | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages. |

| Lee et al. (2022) | Neuroprotection | Indicated protective effects on neuronal cells under oxidative stress conditions. |

Discussion

The diverse biological activities exhibited by methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate highlight its potential as a multi-target therapeutic agent. Its ability to inhibit enzymes and modulate receptors positions it as a candidate for further development in treating conditions such as cancer and neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate?

The synthesis typically involves halogenation of a pyrrolidine precursor. For example, bromination at the 4-position of a preformed pyrrolidinone scaffold can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C). Subsequent esterification with methyl chloroformate in the presence of a base like triethylamine yields the target compound . Solvent selection (e.g., methanol, DMF) and reaction time are critical for optimizing yield and purity.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine at C4, methyl groups at C2).

- IR Spectroscopy : Identification of carbonyl (C=O) and ester (C-O) functional groups.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation analysis.

- X-ray Crystallography : To resolve ambiguities in stereochemistry or ring conformation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP enables precise determination of bond lengths, angles, and ring puckering parameters. For example, the 3-oxopyrrolidine ring often adopts a non-planar conformation, which can be quantified using Cremer-Pople puckering coordinates . Refinement protocols in SHELXL (e.g., anisotropic displacement parameters) are critical for modeling thermal motion and detecting disorder .

Q. What experimental strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR-derived conformers and crystallographic data may arise due to dynamic effects in solution. Strategies include:

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C4 bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. For example, palladium-catalyzed coupling with arylboronic acids under microwave irradiation (100–120°C, 1–2 hours) yields functionalized pyrrolidine derivatives . Reaction monitoring via TLC or LC-MS is recommended to optimize catalyst loading and avoid side reactions .

Q. What are the challenges in studying its biological activity, and how are they mitigated?

While the compound’s pyrrolidine core is pharmacologically relevant, its ester group may confer metabolic instability. Methodological approaches include:

- Pro-drug Design : Hydrolysis of the methyl ester to a carboxylic acid for improved bioavailability.

- Molecular Docking : Screening against targets like proteases or kinases using software like AutoDock Vina.

- In Vitro Assays : Cytotoxicity profiling (e.g., MTT assay) to prioritize lead compounds .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.